13-cis-Retinal-14,15-13C2
Description
Properties
Molecular Formula |
C₁₈¹³C₂H₂₈O |
|---|---|
Molecular Weight |
286.42 |
Synonyms |
13-cis-Retinaldehyde-14,15-13C2; 13Z-Retinal-14,15-13C2; Neovitamin A Aldehyde-14,15-13C2; |
Origin of Product |
United States |
Spectroscopic Characterization of 13 Cis Retinal 14,15 13c2 in Retinylidene Proteins
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy, especially in the solid state, has become an indispensable method for elucidating atomic-level details of the retinal chromophore and its environment within large membrane proteins. nih.gov Specific labeling, such as at the C14 and C15 positions, enhances sensitivity and simplifies complex spectra, enabling focused investigation of the Schiff base linkage and the C13=C14 isomerization site. nih.govdocumentsdelivered.com
Solid-State Magic Angle Spinning (MAS) NMR for Chromophore Conformation and Environment
Solid-state MAS NMR is a key technique for studying the spatial and electronic structure of the retinal chromophore embedded within its protein environment. nih.govuniversiteitleiden.nl By spinning the sample at a "magic angle," it is possible to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra in solid samples, allowing for the resolution of sharp lines corresponding to individual carbon atoms like 13C14 and 13C15. documentsdelivered.comnih.gov This high-resolution data provides crucial insights into the chromophore's conformation and its specific interactions with nearby amino acid residues. universiteitleiden.nl
A significant challenge in the NMR analysis of large membrane proteins like rhodopsins is low sensitivity. nih.gov Dynamic Nuclear Polarization (DNP) is a hybrid technique that dramatically enhances NMR signal intensity by transferring polarization from unpaired electrons to the surrounding nuclei. nih.govamazonaws.com This is achieved by doping the sample, such as proteoliposomes containing the retinylidene protein, with a polarizing agent (e.g., AMUPOL) and irradiating it with microwaves at cryogenic temperatures (around 100 K). nih.gov
DNP can boost signal-to-noise ratios by several orders of magnitude, with theoretical enhancements for 13C reaching up to ~2624. amazonaws.com In practice, DNP has achieved signal enhancements of over 60-fold in studies of channelrhodopsin-2 containing 14,15-13C2 retinal. nih.gov This dramatic sensitivity gain is crucial, making it possible to acquire high-quality spectra in a fraction of the time and enabling advanced experiments, such as those on cryo-trapped photointermediates, that would otherwise be impractical. nih.govnih.govnih.gov The use of a double quantum filter can further refine the spectrum by suppressing the natural abundance 13C background, resulting in a clean spectrum showing only the signals from the labeled C14 and C15 positions. nih.gov
The chemical shifts of the 13C14 and 13C15 nuclei are exquisitely sensitive to the local electronic environment and geometry of the retinal chromophore. nih.govnih.gov This sensitivity makes them excellent probes for monitoring changes during the photocycle, particularly isomerization around the C13=C14 and C=N bonds. nih.govnih.gov
The 13C14 chemical shift, in particular, serves as a reliable indicator of the configuration of the C13=C14 bond. nih.govnih.gov A cis configuration at this bond, as in 13-cis-retinal (B14616), results in a characteristic chemical shift. For instance, in the M photointermediate of bacteriorhodopsin, which contains a 13-cis retinal, the 13C12 chemical shift is a primary indicator of this configuration, while the 13C14 signal is highly sensitive to the C=N configuration (syn/anti). nih.govbrandeis.edu Studies on channelrhodopsin have shown that isomerization from all-trans to 13-cis leads to significant changes in the chemical shifts of the polyene chain carbons. nih.gov Similarly, the desensitized P4480 state was identified as containing a 13-cis,15-syn configuration based on a large shielding (upfield shift) observed for the 13C14 resonance. nih.gov
The following table summarizes representative 13C chemical shifts for the C14 and C15 positions in different retinal isomers and intermediates within rhodopsin, illustrating the sensitivity of these probes.
| Protein State | Retinal Isomer | 13C14 Chemical Shift (ppm) | 13C15 Chemical Shift (ppm) |
| Rhodopsin (dark) | 11-cis | 121.6 | 165.1 |
| Metarhodopsin II | all-trans | 126.3 | 162.4 |
| M (NaCl) Intermediate | 13-cis, 15-syn | 115.2 | Not Reported |
| M (Gdn-HCl) Intermediate | 13-cis, 15-anti | 125.7 | Not Reported |
| TAT Rhodopsin Isomer 1 | 13-trans, 15-anti | 121.6 | Not Reported |
| TAT Rhodopsin Isomer 2 | 13-cis, 15-syn | 113.0 | Not Reported |
Data compiled from studies on rhodopsin and bacteriorhodopsin intermediates. nih.govnih.govnih.gov
These chemical shift perturbations (CSPs) not only signal changes in isomerization but also reflect alterations in retinal-protein interactions, such as the strength of hydrogen bonding at the Schiff base and proximity to charged amino acid residues. nih.govnih.gov
Steric clashes, particularly involving the methyl groups of the retinal chain, can induce distortions that are reflected in the NMR spectrum. nih.gov The C13-methyl group, which is adjacent to the labeled C14 position in 13-cis-retinal, experiences significant steric effects during isomerization. nih.gov These steric interactions can force twists in the polyene chain, altering the electronic structure and, consequently, the 13C chemical shifts. nih.gov Therefore, deviations in the 13C14 and 13C15 chemical shifts from those of ideal model compounds in solution can be correlated with specific conformational distortions imposed by the protein environment. universiteitleiden.nlnih.gov
Multi-Dimensional NMR Techniques (e.g., 2D 15N-13C TEDOR, Double-Quantum-Filtered 13C NMR)
While one-dimensional NMR provides valuable information, multi-dimensional techniques are necessary to resolve spectral overlap and to probe through-space and through-bond connectivities. nih.gov By spreading the NMR signals into two or more frequency dimensions, these experiments can establish correlations between different nuclei. nih.gov
For samples labeled with 13-cis-Retinal-14,15-13C2, 2D 13C-13C correlation experiments like Dipolar-Assisted Rotational Resonance (DARR) can confirm the connectivity between C14 and C15. researchgate.net When the protein is also isotopically labeled (e.g., with 15N or other 13C labels), powerful heteronuclear correlation techniques can be employed. osu.edu For example, a 2D 15N-13C Transferred Echo Double Resonance (TEDOR) experiment measures dipolar couplings between nitrogen and carbon nuclei, allowing for the precise determination of interatomic distances between the labeled retinal carbons (13C14, 13C15) and nearby 15N-labeled amino acid residues. osu.eduresearchgate.net Double-quantum-filtered experiments are instrumental in selectively observing signals from the bonded 13C14-13C15 pair, effectively removing background signals and simplifying the spectra. nih.govnih.gov
Multi-dimensional solid-state NMR techniques are uniquely capable of providing quantitative constraints on molecular geometry, such as interatomic distances and torsional angles, directly within the protein binding pocket. osu.eduresearchgate.net
The TEDOR experiment, for instance, relies on the through-space dipolar coupling between heteronuclei, the strength of which is inversely proportional to the cube of the distance between them. By measuring the buildup of cross-peak intensity in a 2D 15N-13C TEDOR spectrum as a function of mixing time, one can extract precise distances between, for example, the 13C15 of the retinal and the 15N of the lysine (B10760008) residue to which it is covalently bound. osu.edu This provides direct information on the geometry of the Schiff base linkage.
Furthermore, double-quantum (DQ) NMR experiments can be used to characterize torsional angles. researchgate.net By measuring the dipolar coupling between the 13C14 and 13C15 nuclei under specific experimental conditions, it is possible to gain information about the dihedral angles that define the local conformation of that part of the polyene chain. researchgate.net For instance, double-quantum heteronuclear local field experiments have been used to measure the H-C14-C15-H torsion angle in a related system, revealing twists in the retinal chain. researchgate.net These distance and angle measurements are critical for building high-resolution structural models of the chromophore in its various functional states. nih.govresearchgate.net
Investigating Protonated Schiff Base (pSB) Linkages and Local Electrostatic Fields
Solid-state NMR spectroscopy is a crucial method for examining the structure and electronic environment of the retinal chromophore in its protein-bound state. The ¹³C chemical shift is highly sensitive to the local environment, making it an excellent probe for the protonated Schiff base (pSB) linkage and surrounding electrostatic fields. libretexts.orgbhu.ac.in
The use of retinal specifically labeled with ¹³C at the C14 position is particularly informative for determining the configuration of the C=N bond of the Schiff base. nih.gov Studies on bacteriorhodopsin containing [14-¹³C]retinal have shown that the ¹³C-14 chemical shift is sensitive to the C=N geometry (syn/anti or cis/trans). For instance, in the M photointermediate of bacteriorhodopsin, different ¹³C-14 chemical shifts were observed depending on the preparation conditions, which were attributed to different C=N configurations. brandeis.edu A syn configuration in one preparation resulted in a dramatic upfield shift to 115.2 ppm, while an anti configuration in another preparation showed a resonance at 125.7 ppm. brandeis.edu This sensitivity arises from steric interactions, known as the gamma (γ) effect, which can significantly alter the chemical shift of the labeled carbon. nih.gov
Furthermore, the protonation state of the Schiff base nitrogen is clearly reflected in the NMR spectra. nih.gov The ¹³C chemical shifts of carbons near the Schiff base, such as C14 and C15, are influenced by the positive charge on the nitrogen. These shifts, when compared to model compounds, provide direct evidence of the pSB's protonation state and the strength of its interaction with the protein counterion. nih.govnih.gov In TAT rhodopsin, ¹³C NMR signals for [14,20-¹³C] retinal revealed the presence of both 13-trans/15-anti and 13-cis/15-syn isomers, with distinct ¹³C-14 chemical shifts at 121.6 ppm and 113.0 ppm, respectively. nih.gov
| Intermediate | ¹³C Label Position | Observed Chemical Shift (ppm) | Inferred Configuration |
|---|---|---|---|
| M (NaCl prep) | C14 | 115.2 | 13-cis, C=N syn |
| M (Gdn-HCl prep) | C14 | 125.7 | 13-cis, C=N anti |
| TAT Rhodopsin | C14 | 113.0 | 13-cis/15-syn |
| TAT Rhodopsin | C14 | 121.6 | 13-trans/15-anti |
Low-Temperature Photoirradiation Solid-State NMR for Trapping and Characterizing Photointermediates
The photocycle of retinylidene proteins involves a series of short-lived photointermediates. A combination of low-temperature trapping and solid-state NMR spectroscopy allows for the stabilization and structural characterization of these transient states. nih.govmdpi.com By illuminating the sample at cryogenic temperatures (e.g., -40°C), specific intermediates in the photocycle can be trapped in a stationary state, making them amenable to detailed NMR analysis. brandeis.edunih.gov
Isotopic labeling of the retinal chromophore is essential for these experiments. The ¹³C signals from the labeled sites serve as unambiguous markers to monitor the structural changes occurring during the photocycle. For example, ¹³C labeling at positions sensitive to the C13=C14 configuration, such as C12 or C20, can distinguish between the initial all-trans or 13-cis forms and the subsequent photoisomerized states. brandeis.edunih.gov In studies of the M intermediate of bacteriorhodopsin, the ¹³C-12 chemical shift (around 126-128 ppm) was used to confirm that the C13=C14 double bond is in a cis configuration. brandeis.edu Similarly, experiments on a sensory rhodopsin complex used [20-¹³C]retinal to track the photoisomerization from the initial ground state to various 13-cis intermediates (M₁, M₂, N') and a 13-trans intermediate (O). nih.gov
This technique provides a powerful means to build a step-by-step structural model of the entire photoreaction pathway, revealing the specific conformational changes in the chromophore at each stage of the protein's function. nih.gov
Vibrational Spectroscopy Applications
Resonance Raman Spectroscopy for Resolving Chromophore Configuration and Isomerization
Resonance Raman (RR) spectroscopy is an exceptionally sensitive technique for studying the vibrational structure of the retinal chromophore. acs.org By tuning the excitation laser wavelength to coincide with the electronic absorption band of the retinal, the vibrational modes of the chromophore are selectively enhanced by several orders of magnitude. acs.org This allows for the detailed analysis of the retinal's configuration and conformation within the protein binding pocket, even in complex biological samples. nih.govresearchgate.net
The "fingerprint" region of the RR spectrum, typically between 1100 and 1400 cm⁻¹, is particularly diagnostic of the retinal's isomeric state (e.g., all-trans vs. 13-cis). pnas.org Isotopic substitution with ¹³C at the C14 and C15 positions is a critical tool for assigning specific vibrational modes. The mass change from ¹²C to ¹³C induces predictable shifts in the frequencies of stretching vibrations involving these atoms, confirming their contribution to a particular Raman band. nih.gov
Studies on bacteriorhodopsin's primary photoproduct, K, have used RR spectroscopy to demonstrate that it contains a 13-cis chromophore. pnas.org The fingerprint vibrations observed for K correlate well with those of 13-cis model compounds. pnas.org
Analysis of C=C and C-C Stretching Modes as Markers for Isomeric States
The frequencies of the C=C (ethylenic) and C-C stretching vibrations are sensitive indicators of the retinal chromophore's isomeric state and electronic delocalization. The main ethylenic C=C stretch typically appears in the 1500-1600 cm⁻¹ region, while C-C stretching modes are prominent in the 1100-1300 cm⁻¹ fingerprint region. acs.org
Isomerization around the C13=C14 double bond leads to characteristic changes in the coupling of C-C stretching vibrations, resulting in a unique fingerprint for the 13-cis isomer compared to the all-trans form. acs.org Specifically, the C14-C15 stretching vibration is a key marker for conformation. Normal mode calculations and experimental data from isotopic derivatives show that the C14-C15 stretch is significantly lower in frequency (by ~70 cm⁻¹) in a 14-s-cis conformer compared to a 14-s-trans conformer. nih.gov In studies of the K and L intermediates of bacteriorhodopsin, the relatively high frequency of the C14-C15 stretch (around 1172-1195 cm⁻¹) was used as evidence for a 14-s-trans conformation. nih.gov The use of 14,15-¹³C₂ labeled retinal is crucial for definitively identifying the C14-C15 stretching mode and interpreting its frequency in terms of chromophore structure.
Deuteration-Induced Shifts in C14-C15 Stretch and NH Rock to Determine Schiff Base Configuration (C=N cis/trans or syn/anti)
A clever combination of isotopic labeling (14,15-¹³C₂) and deuteration of the Schiff base nitrogen (N-D) allows for the unambiguous determination of the C=N bond configuration. The key insight is that the vibrational coupling between the C14-C15 stretch and the N-H rocking motion is highly dependent on the C=N geometry.
In a C=N cis (or syn) configuration, the C14-C15 bond and the N-H bond are spatially close, leading to strong mechanical coupling between their respective stretching and rocking vibrations. As a result, deuterating the nitrogen causes a large upward shift (approx. 50 cm⁻¹) in the C14-C15 stretching frequency. Conversely, in a C=N trans (or anti) configuration, these motions are weakly coupled, and N-deuteration produces only a very small shift (<5 cm⁻¹) in the C14-C15 stretch.
This method has been applied to bacteriorhodopsin (BR) and its intermediates. For the dark-adapted state BR₅₄₈, which contains 13-cis retinal, the C14-C15 stretch shifts from 1167 cm⁻¹ in H₂O to 1208 cm⁻¹ in D₂O, demonstrating a C=N cis configuration. In contrast, the light-adapted BR₅₆₈ and the K and L intermediates show little to no shift upon deuteration, indicating a C=N trans configuration. The 14,15-¹³C₂ label is essential for accurately identifying the C14-C15 mode amidst other vibrations in the fingerprint region.
| Intermediate | Isomer | Frequency in H₂O (cm⁻¹) | Frequency in D₂O (cm⁻¹) | Shift (cm⁻¹) | Inferred C=N Configuration |
|---|---|---|---|---|---|
| BR₅₆₈ | all-trans | 1201 | ~1201 | ~0 | trans |
| BR₅₄₈ | 13-cis | 1167 | 1208 | +41 | cis |
Fourier Transform Infrared (FTIR) Difference Spectroscopy for Conformational Changes and Protein-Chromophore Interactions
Fourier Transform Infrared (FTIR) difference spectroscopy is a powerful technique for probing the small, functionally important structural changes that occur in both the chromophore and the protein during the photocycle. nih.gov By subtracting the spectrum of the dark state from the spectrum of a light-induced intermediate state, only the vibrational bands that have changed between the two states remain. nih.govresearchgate.net This method is sensitive enough to detect changes in single chemical bonds and protonation events. nih.gov
The use of isotopically labeled retinal, including 13-cis-Retinal-14,15-¹³C₂, is indispensable for assigning specific vibrational bands in the complex difference spectra. nih.govembopress.org The shifts induced by the ¹³C labels allow for the reliable identification of vibrations associated with the C14-C15 single bond and the C=N Schiff base. ruhr-uni-bochum.de
For example, in FTIR difference spectra of bacteriorhodopsin, a band at 1202 cm⁻¹ in the BR state was assigned to the C14-C15 stretching vibration because it shifted down to 1179 cm⁻¹ upon 14,15-di-¹³C labeling. ruhr-uni-bochum.de By tracking the frequency of this specific band through various photocycle intermediates (K, L, M), researchers can deduce changes in the conformation of this part of the retinal chain. ruhr-uni-bochum.de A lower C14-C15 stretching frequency in the L intermediate compared to model compounds was interpreted as evidence for a strained 13-cis, 14-s-cis configuration, suggesting that light energy is stored in the chromophore's structure. nih.govembopress.orgruhr-uni-bochum.de This level of detailed mechanistic insight would be impossible without the precise vibrational assignments provided by isotopic labeling.
Assignment of C(14)-C(15) and C=N Stretching Vibrations in Photointermediates
FTIR difference spectroscopy is a key technique used to study the light-induced structural changes in retinylidene proteins. By subtracting the spectrum of the unphotolyzed state from the spectrum of a light-induced intermediate, only the bands that change during the transition are observed. However, assigning these bands to specific molecular vibrations can be challenging. Isotopic labeling with ¹³C at the C14 and C15 positions of the retinal chromophore provides a clear and reliable method for assigning the C(14)-C(15) single-bond and C=N double-bond (Schiff base) stretching vibrations. ruhr-uni-bochum.deembopress.orgnih.gov
When a ¹²C atom is replaced by a heavier ¹³C isotope, the vibrational frequency of the bond involving that atom decreases. This predictable isotopic shift allows for unambiguous band assignment. In studies on bacteriorhodopsin regenerated with 13-cis-Retinal-14,15-¹³C₂, researchers were able to precisely identify the C(14)-C(15) stretching vibration in the parent bacteriorhodopsin (BR) state and its key photointermediates, L and M. ruhr-uni-bochum.de For instance, a band observed at 1202 cm⁻¹ in the BR state was definitively assigned to the C(14)-C(15) stretch because it shifted down to 1179 cm⁻¹ upon ¹⁴,¹⁵-¹³C₂ labeling. ruhr-uni-bochum.de
Similarly, the C=N stretching vibration of the protonated Schiff base, which links the retinal to the protein, is crucial for understanding the interaction with the protein environment. The use of ¹⁴,¹⁵-¹³C₂ labeled retinal, in conjunction with other isotopomers, has enabled the reliable assignment of the C=N stretching modes in the BR, K, L, and M intermediates. ruhr-uni-bochum.deembopress.orgnih.gov For example, the unusually low frequency of the C=N stretch in the K intermediate (at 1615 cm⁻¹) was confirmed through these isotopic studies. ruhr-uni-bochum.denih.gov
The table below summarizes the assigned vibrational frequencies for the C(14)-C(15) and C=N stretches in bacteriorhodopsin's photocycle intermediates, highlighting the shifts observed with ¹⁴,¹⁵-¹³C₂ labeling.
Table 1: Vibrational Frequencies (cm⁻¹) of C(14)-C(15) and C=N Stretches in Bacteriorhodopsin Photointermediates
| Intermediate State | Vibrational Mode | Unlabeled Retinal | 14,15-¹³C₂ Labeled Retinal | Isotopic Shift (cm⁻¹) |
|---|---|---|---|---|
| BR | C(14)-C(15) Stretch | 1202 | 1179 | -23 |
| K | C=N Stretch | 1615 | Not specified | Not specified |
| L | C(14)-C(15) Stretch | Lower than model compounds | Not specified | Not specified |
| M | C=N Stretch | 1625 (positive band) | Not specified | Not specified |
Detection of Light-Induced Structural Rearrangements in the Protein Environment
The precise assignment of chromophore vibrations using 13-cis-Retinal-14,15-¹³C₂ provides critical insights not only into the retinal's structure but also into its interaction with the surrounding protein environment. Changes in the vibrational frequencies of the C(14)-C(15) and C=N bonds serve as sensitive probes for structural rearrangements within the protein's active site following light absorption. ruhr-uni-bochum.de
The observation of an unusually low C=N stretching frequency (1615 cm⁻¹) in the K intermediate is a key finding. ruhr-uni-bochum.denih.gov This low frequency indicates a weaker C=N bond, which is interpreted as a result of the light-induced isomerization exposing the Schiff base to a less polar or less stabilizing protein environment. ruhr-uni-bochum.de This change in the local environment means the positive charge on the protonated Schiff base is less stabilized by the protein, causing a migration of the positive charge into the retinal polyene chain. ruhr-uni-bochum.de
Furthermore, the frequency of the C(14)-C(15) stretching vibration in the L intermediate is significantly lower compared to that in 13-cis protonated Schiff base model compounds in solution. ruhr-uni-bochum.deembopress.orgnih.gov This frequency lowering is strong evidence for a distorted retinal configuration, specifically a 13-cis, 14-s-cis conformation, in the L state. ruhr-uni-bochum.de This twisted, high-energy conformation is stabilized by the protein pocket and is thought to be a critical step in storing the energy from light absorption. This stored energy subsequently drives the proton transfer from the Schiff base to a nearby aspartic acid residue (Asp85 in bacteriorhodopsin) during the L to M transition. ruhr-uni-bochum.de
Therefore, the spectroscopic data obtained with 13-cis-Retinal-14,15-¹³C₂ allows for the detection of a sequence of light-induced events:
K State: Isomerization leads to a less polar environment around the Schiff base, weakening the C=N bond. ruhr-uni-bochum.de
L State: The chromophore is forced into a strained 13-cis, 14-s-cis configuration, indicated by the low-frequency C(14)-C(15) stretch. ruhr-uni-bochum.de
M State: This stored conformational energy facilitates the deprotonation of the Schiff base, a key step in the proton pump mechanism. ruhr-uni-bochum.de
These findings demonstrate how specific isotopic labeling of the retinal chromophore is essential for deciphering the intricate interplay between the chromophore and the protein that underlies the biological function of retinylidene proteins. ruhr-uni-bochum.de
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 13-cis-Retinal-14,15-¹³C₂ |
| Bacteriorhodopsin |
Mechanistic Elucidation of Retinylidene Protein Photocycles Through 13 Cis Retinal 14,15 13c2 Studies
Photoisomerization Pathways and Kinetics within Opsin Binding Pockets
The light-induced isomerization of the retinal chromophore is the primary event in vision and other light-driven biological processes mediated by retinylidene proteins. nih.govstackexchange.com The use of 13-cis-Retinal-14,15-13C2 has allowed for a detailed examination of this fundamental process.
Initial Photoexcitation and Formation of Primary Photoproducts (e.g., Bathorhodopsin, K-like states)
Upon absorption of a photon, the 11-cis retinal chromophore in rhodopsin undergoes an ultrafast isomerization to the all-trans form, leading to the formation of the primary photoproduct, bathorhodopsin. msu.ru While the initial state is 11-cis, studies on related microbial rhodopsins, which can contain a 13-cis retinal in their dark-adapted state, provide valuable analogies. In bacteriorhodopsin (BR), light absorption by the 13-cis isomer also leads to the formation of a K-like intermediate. brandeis.edu
FTIR difference spectroscopy on BR regenerated with isotopically labeled retinals, including those with 13C at the C14 and C15 positions, has been crucial in assigning vibrational modes of the chromophore in various intermediates. ruhr-uni-bochum.de For instance, the C14-C15 stretching vibration in the K intermediate provides information about the altered electronic and steric environment following photoexcitation. ruhr-uni-bochum.de The unusually low C=N stretching vibration observed in the K state suggests a less stabilized positive charge at the Schiff base, indicating a significant change in the protein-chromophore interaction immediately after light absorption. ruhr-uni-bochum.de
Tracking Isomerization Dynamics from 11-cis to All-trans and Other Forms
The photocycle of visual pigments involves a transition from the 11-cis to the all-trans configuration. nih.govarvojournals.orgreddit.com In bacteriorhodopsin, the photocycle initiated from the all-trans state proceeds through a 13-cis intermediate (the M state). nih.gov The reverse transition, from 13-cis back to all-trans, is a key step in completing the cycle. The activation energy for the isomerization of 13-cis-retinol (B135769) to all-trans-retinol has been determined to be 20.1 kcal/mol. nih.govnih.gov
Solid-state NMR studies utilizing 13C labeling at positions including C14 have been pivotal in tracking the conformational changes of the retinal chromophore throughout the photocycle. nih.govdocumentsdelivered.com These studies allow for the direct observation of the isomerization state of the C13=C14 double bond in different intermediates.
Conformational States and Structural Transitions of the Retinal Chromophore in Intermediate States
The retinal chromophore is not a rigid structure within the opsin binding pocket; it can adopt various conformations that are critical for the protein's function. Isotopic labeling at the C14 and C15 positions has been particularly insightful in characterizing these conformational states.
Distinguishing 13-cis,15-anti vs. 13-cis,15-syn Configurations
The configuration around the C15=N Schiff base bond can be either anti (E) or syn (Z). In the dark-adapted state of bacteriorhodopsin, a mixture of all-trans, 15-anti and 13-cis, 15-syn isomers exists. nih.govnih.gov 13C NMR studies on BR labeled with [14-13C]retinal revealed a significant upfield shift for the 13C-14 resonance of the 13-cis isomer. nih.govnih.gov This anomalous shift was attributed to a steric interaction (gamma effect) between the C14 proton and the lysine's ε-CH2 protons, which is only possible in a 13-cis, 15-syn configuration. nih.gov
Resonance Raman spectroscopy, in conjunction with 14,15-13C2 labeling, has also been employed to determine the C=N configuration. pnas.org The coupling between the C14-C15 stretch and the NH rock is sensitive to the C=N geometry. A strong coupling, leading to a large upshift of the C14-C15 stretch upon N-deuteration, is indicative of a C=N cis (syn) configuration, as was demonstrated for the BR548 component of dark-adapted bacteriorhodopsin. pnas.org Conversely, the lack of a significant shift in the K and L intermediates suggests a C=N trans (anti) configuration. pnas.org
Analysis of Conformational Heterogeneity and its Implications for Protein Function
The existence of multiple conformational states of the retinal chromophore within a single functional state of a retinylidene protein can have significant implications for its function. For instance, in the M intermediate of bacteriorhodopsin's photocycle, two distinct forms have been characterized using solid-state 13C NMR on samples labeled at various positions, including C14 and C15. nih.gov These two M states, trapped under different conditions (NaCl vs. guanidine (B92328) hydrochloride), exhibit different 13C-14 chemical shifts. nih.gov This difference was proposed to arise from different C=N configurations, being syn in the M state formed in NaCl and anti in the one formed in guanidine hydrochloride. nih.gov This demonstrates that the protein environment can influence the conformational state of the chromophore, which in turn can affect the kinetics and outcome of the photocycle.
Insights into Schiff Base Deprotonation and Proton Transfer Mechanisms
A crucial step in the function of many retinylidene proteins is the deprotonation of the retinal Schiff base, which is often coupled to proton translocation. nih.gov The electronic environment of the C14 and C15 atoms is sensitive to the protonation state of the nearby Schiff base nitrogen.
Solid-state 13C NMR studies on the M intermediate of bacteriorhodopsin, using specifically labeled retinal, have provided direct evidence for an unprotonated Schiff base in this state. nih.gov The chemical shifts of 13C-13 and the upfield shift of the 13C-5 resonance are indicative of deprotonation. nih.gov The use of 13-cis-Retinal-14,15-13C2, in concert with other labels, allows for a detailed mapping of the electronic rearrangements that accompany deprotonation.
Furthermore, FTIR studies have suggested a mechanism where a light-induced 13-cis, 14-s-cis isomerization in bacteriorhodopsin leads to a reduction in the pKa of the Schiff base, facilitating the proton transfer from the nitrogen to a nearby aspartic acid residue. ruhr-uni-bochum.de While later studies using 14,15-dideuterio labeling have indicated a 13-cis, 14-s-trans structure for the L intermediate, the principle of conformational changes influencing the Schiff base pKa remains a key concept. nih.gov The precise determination of vibrational frequencies, aided by 14,15-13C2 labeling, is essential for validating such mechanistic proposals.
Role of the Retinal Polyene Chain in Facilitating Proton Pumping and Ion Channel Gating
The functionality of retinylidene proteins as light-driven ion pumps and channels is intrinsically linked to the dynamic structural changes of the retinal chromophore's polyene chain. nih.govwikipedia.org Upon absorption of a photon, the retinal molecule undergoes photoisomerization, typically from an all-trans to a 13-cis configuration. nih.govnih.gov This rapid conformational change is the primary event that initiates the photocycle, triggering a cascade of structural alterations within the protein that ultimately results in the translocation of ions across the membrane. nih.govacs.org
The polyene chain acts as a molecular lever or switch. The isomerization around the C13=C14 double bond induces a significant displacement of the latter part of the chain, from C14 to the Schiff base linkage with lysine (B10760008). nih.gov This motion perturbs the local protein environment, altering the positions and orientations of key amino acid residues and bound water molecules that form the ion translocation pathway.
Studies utilizing isotopically labeled retinal, such as those with 13C at the 14 and 15 positions, have been instrumental in probing the precise movements of the polyene chain during the photocycle. For instance, research on the light-driven sodium pump Krokinobacter eikastus rhodopsin 2 (KR2) incorporating 13C14,15-labeled retinal has revealed significant twisting of the polyene chain in early photointermediates. researchgate.net Time-resolved infrared (IR) spectroscopy shows changes in hydrogen-out-of-plane (HOOP) modes, indicating strong retinal distortion during the early stages of the photocycle. researchgate.net Solid-state NMR experiments on these labeled samples can directly measure dihedral angles, quantifying the extent of this twist. In the dark state of KR2, the H-C14-C15-H dihedral angle deviates substantially from a planar conformation, and this distortion increases in the L-intermediate state, demonstrating that the polyene chain actively contorts to drive the protein's functional mechanism. researchgate.net This distortion is critical for breaking and forming hydrogen bonds and creating transient channels for ion movement.
The table below summarizes findings on the distortion of the retinal polyene chain in the KR2 photocycle, derived from studies using 13C labeled retinal.
| Photocycle State | H-C14-C15-H Dihedral Angle (°) | Methodology | Reference |
|---|---|---|---|
| Dark State | 150 ± 2 | DNP-enhanced Solid-State NMR | researchgate.net |
| L-Intermediate | 136 ± 6 | DNP-enhanced Solid-State NMR | researchgate.net |
Interplay between Retinal Configuration and Protein Active Site Residues
The transition of retinal to the 13-cis configuration initiates a highly specific and intricate series of interactions with amino acid residues lining the protein's active site. nih.gov These interactions are crucial for stabilizing the transient intermediates of the photocycle and for directing the flow of ions. The use of 13-cis-Retinal-14,15-13C2 and other specifically labeled isotopologues allows researchers to map these interactions with high precision using techniques like solid-state NMR and FTIR spectroscopy. brandeis.edunih.gov
Upon photoisomerization to the 13-cis form in bacteriorhodopsin, the retinal chromophore adopts a distorted, S-shaped conformation in the early K intermediate. nih.gov This new configuration forces a repositioning of the C20 methyl group and the C14-C15 region of the polyene chain, bringing them into close contact with different sets of residues compared to the initial dark state. For example, in the K intermediate, the distance between retinal's C20 methyl group and residues such as Trp182 and Tyr185 is significantly altered. nih.gov The protonated Schiff base, covalently linking retinal to Lys216, also reorients, changing its hydrogen-bonding network to involve key residues like Asp85 and Asp212, as well as critical water molecules. nih.gov These changes in proximity and interaction are the foundation of the "opsin shift" and the mechanism of ion transport.
Solid-state 13C NMR studies on bacteriorhodopsin regenerated with retinal labeled at positions 13, 14, and 15 provide direct electronic and structural information about the chromophore in different photocycle intermediates. brandeis.edu The chemical shift of a specific 13C nucleus is highly sensitive to its local environment, including nearby charges and steric interactions. For instance, in the M intermediate, where the Schiff base is deprotonated, the 13C chemical shifts of C13 and C14 are indicative of a 13-cis configuration. brandeis.edu Furthermore, dramatic upfield or downfield shifts observed at the C14 position under different conditions (e.g., in the presence of NaCl vs. guanidine hydrochloride) have been interpreted as evidence for different C=N configurations (syn or anti) of the Schiff base linkage, highlighting the subtle but critical interplay between the retinal's exact conformation and its protein environment. brandeis.edu
The following tables summarize key research findings on the interaction between 13-cis retinal and active site residues.
| Interacting Atoms | Distance in Ground State (Å) | Distance in K Intermediate (Å) | Reference |
|---|---|---|---|
| Retinal C20 and Trp182 Cδ1 | 3.76 | 3.22 | nih.gov |
| Retinal C20 and Tyr185 Cε1 | 4.25 | 3.45 | nih.gov |
| Labeled Position | M Intermediate (in NaCl) | M Intermediate (in Gdn-HCl) | Reference |
|---|---|---|---|
| 13C-12 | 125.8 | 128.1 | brandeis.edu |
| 13C-13 | 146.7 | 145.7 | brandeis.edu |
| 13C-14 | 115.2 | 125.7 | brandeis.edu |
Computational and Theoretical Frameworks Supporting 13 Cis Retinal 14,15 13c2 Research
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 13-cis-Retinal-14,15-13C2 molecule. These ab initio methods solve the Schrödinger equation to describe the electronic structure, providing a powerful predictive tool for various spectroscopic parameters.
Density Functional Theory (DFT) has become an invaluable tool for predicting the nuclear magnetic resonance (NMR) and vibrational spectra of retinal isomers. mdpi.comnih.gov For 13-cis-Retinal-14,15-13C2, DFT calculations are particularly crucial for predicting the ¹³C chemical shifts of the isotopically labeled C14 and C15 atoms. These predictions are essential for assigning and interpreting experimental NMR spectra, which are used to characterize the structure and conformation of the retinal chromophore.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for these predictions. mdpi.com Studies have shown that DFT can provide a valuable tool for the prediction of ¹³C-NMR properties, even with relatively small basis sets. mdpi.com The accuracy of these predictions allows for the unequivocal identification of geometric isomers and helps in refining high-resolution structures in solution. nih.govnih.gov
DFT calculations also enable the prediction of vibrational frequencies. For instance, theoretical studies on the trans-cis isomerization of the protonated Schiff base of retinal (PSBR) have shown that the C=C stretching mode is red-shifted upon isomerization from the all-trans to the 13-cis form, a finding that aligns well with experimental results. researchgate.net These computational vibrational analyses aid in the interpretation of complex experimental spectra, such as those obtained from Raman spectroscopy.
| DFT Functional | Basis Set | Primary Application |
|---|---|---|
| B3LYP | 6-31G(d) | Prediction of ¹³C and ¹H chemical shifts in retinal isomers. mdpi.com |
| PBE0 | 6-311++G(d,p) | High-accuracy prediction of chemical shifts in conjugated systems. mdpi.com |
| APFD | 6-31+G(d) | Geometry optimization and frequency calculations for NMR studies. mdpi.com |
| ωB97XD | 6-311++G(d,p) | Calculations involving long-range interactions and dispersion. mdpi.com |
The light-induced isomerization of retinal is the primary event in vision and is an ultrafast process that occurs on the femtosecond timescale. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states and the dynamics of this photoisomerization. nih.govijabbr.com
TD-DFT calculations are used to map the potential energy surfaces (PES) of the ground and excited states along the isomerization coordinate, typically the torsion angle around the C13=C14 double bond for the formation of the 13-cis isomer. nih.govresearchgate.net These calculations can identify the transition states and potential energy barriers for isomerization in the excited state. nih.govijabbr.com Studies on the protonated Schiff base of retinal have revealed that the potential barrier in the first excited state is formed by an avoided crossing between the S₁ (Bᵤ-like) and S₂ (A₉-like) states. nih.govresearchgate.net This detailed mechanistic insight is crucial for understanding the high quantum efficiency and specificity of the in-vivo isomerization process. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Retinal-Protein Interactions
While quantum chemical methods are excellent for studying the isolated chromophore, understanding its function in a biological context requires considering the surrounding protein environment. The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach provides a computationally feasible way to achieve this. researchgate.netnih.gov In this method, the electronically active region—the retinal chromophore (13-cis-Retinal-14,15-13C2) and key interacting amino acid residues—is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described using a classical molecular mechanics force field. qcri.or.jp
The protein environment, or opsin pocket, plays a critical role in tuning the photochemical properties of the retinal chromophore, ensuring the high speed and specificity of the all-trans to 13-cis isomerization. nih.govbiorxiv.org QM/MM simulations are employed to model the potential energy surfaces for this reaction within the confines of the protein binding pocket. researchgate.net These simulations have been instrumental in elucidating how the protein catalyzes the isomerization along the C13=C14 bond while inhibiting rotations around other double bonds. nih.gov The results from QM/MM studies can explain the "opsin shift," the phenomenon where the absorption maximum of retinal is significantly altered upon binding to the protein. qcri.or.jp
| Intermediate State | Typical Timescale | Key Structural Feature | Computational Approach |
|---|---|---|---|
| H state | ~200 fs | Excited all-trans state. rsc.org | TD-DFT, QM/MM |
| I state | ~500 fs | Intermediate excited state. rsc.orgrsc.org | TD-DFT, QM/MM |
| J state | ~3-9 ps | Twisted excited state, precursor to K. rsc.orgrsc.org | TD-DFT, QM/MM |
| K state | Infinitely long lifetime (ground state) | First ground-state product with 13-cis retinal. rsc.orgrsc.org | QM/MM, MD Simulations |
The conformation of the retinal chromophore within the protein is heavily influenced by specific interactions with the surrounding amino acid residues. QM/MM simulations can model these interactions with high fidelity. This includes the complex hydrogen-bonding networks involving the retinal Schiff base, nearby amino acid side chains (like aspartic acid and tyrosine), and internal water molecules. nih.govfrontiersin.orgcore.ac.uk These networks are crucial for stabilizing the chromophore and for the proton transfer reactions that are coupled to the isomerization process. core.ac.ukfu-berlin.de
Furthermore, steric hindrance from the protein pocket imposes significant constraints on the retinal's conformation. acs.org QM/MM simulations can quantify the energetic cost of different conformations and reveal how steric interactions contribute to the specificity of the photoisomerization, forcing the twist to occur at the C13=C14 bond. acs.org
Molecular Dynamics (MD) Simulations for Chromophore and Protein Dynamics
While QM/MM simulations provide a detailed look at the electronic events of isomerization, classical Molecular Dynamics (MD) simulations are essential for exploring the longer-timescale conformational dynamics of both the chromophore and the entire protein-membrane system. nih.govillinois.edu MD simulations treat the entire system with classical mechanics, allowing for simulations spanning nanoseconds to microseconds.
These simulations provide insights into the structural changes that occur following the initial photoisomerization. For example, MD studies of bacteriorhodopsin containing 13-cis retinal have been used to simulate its photocycle, revealing how the initial isomerization event triggers a cascade of conformational changes in the protein. nih.govillinois.edu These changes are ultimately responsible for the protein's function, such as ion pumping. nih.gov MD simulations of rhodopsin have been used to study how the switch from an 11-cis to an all-trans retinal conformation triggers the activation of the G-protein signaling cascade. uiuc.edunih.gov By examining the fluctuations and conformational changes of the protein in response to the altered shape of the chromophore, MD simulations bridge the gap between the ultrafast photochemical event and the subsequent, slower biological response. nih.gov
Advanced Research Applications and Methodological Progress in Retinal Isotopic Studies
Development of Novel Isotopic Labeling Strategies Beyond 14,15-13C2 for Comprehensive Atomic Resolution
The initial use of specifically labeled retinal, such as at the C14 and C15 positions, provided crucial but localized insights. To achieve a more complete understanding of the structural dynamics of retinal within proteins, researchers have developed a wide array of isotopic labeling strategies. These advanced methods allow for the introduction of stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) at nearly any position or combination of positions within the retinal molecule.
A modular total organic synthesis strategy has been a significant breakthrough, enabling the preparation of uniformly [¹³C₂₀]-labeled all-trans-retinal (B13868) with over 99% isotope incorporation. nih.gov This approach utilizes commercially available, highly enriched ¹³C-labeled starting materials, such as ¹³C₂-acetonitrile and ¹³C₃-acetone, and assembles them into the final retinal structure without isotopic dilution. nih.govpnas.org This modularity is key, as it permits the synthesis of a full cassette of isotopomers, where any carbon atom can be selectively labeled. nih.govmdpi.com
Beyond uniform labeling, site-directed enrichment at other key locations in the polyene chain and the ionone (B8125255) ring has been achieved. For instance, retinals with ¹³C labels at positions (12,13), (13,14), 19, and 20 have been synthesized to probe different structural features. researchgate.net These strategies are crucial for investigating aspects like the orientation of the ionone ring and the specific interactions between the chromophore and the protein environment during function. researchgate.net Deuterium labeling is also extensively used, often to study the vibrations of specific C-H bonds or the dynamics of methyl groups. mdpi.comnih.gov
| Labeling Strategy | Isotopes Used | Key Starting Materials | Primary Application | Reference |
|---|---|---|---|---|
| Specific Labeling at C14/C15 | ¹³C, ²H | ¹³C-labeled acetonitrile (B52724) | Probing the Schiff base end of the polyene chain | mdpi.comnih.govresearcher.life |
| Uniform Labeling | ¹³C | [U-¹³C]-acetonitrile, [U-¹³C]-acetone | Comprehensive atomic resolution studies of the entire chromophore | nih.gov |
| Multiple Labeling in Polyene Chain | ¹³C | Ethyl bromoacetate (B1195939), acetonitrile, methyl iodide | Studying specific bond configurations and interactions along the chain | researchgate.net |
| Site-Specific Deuteration | ²H | Deuterated synthetic precursors | Analyzing dynamics of methyl groups and specific C-H bond orientations | nih.govnih.gov |
This library of isotopomers provides the necessary tools for high-resolution structural studies, moving beyond a limited view to a comprehensive, atom-by-atom analysis of the retinal chromophore in its native protein environment. nih.govmdpi.com
Synergistic Integration of Multi-Spectroscopic Techniques for Enhanced Structural Details
The true power of isotopic labeling is realized when combined with isotope-sensitive spectroscopic techniques. A single method often provides an incomplete picture, but the synergistic integration of multiple spectroscopic approaches can yield highly detailed structural and dynamic information. Solid-state Nuclear Magnetic Resonance (ssNMR), Resonance Raman (RR), and Fourier Transform Infrared (FTIR) difference spectroscopy are primary tools in this field.
Solid-state NMR is particularly powerful for studying membrane proteins like rhodopsin. academie-sciences.fr By incorporating retinal with specific ¹³C labels, such as the uniform labeling mentioned previously, researchers can assign chemical shifts to each carbon atom in the chromophore. mdpi.comacademie-sciences.fr These chemical shifts are highly sensitive to the local electronic environment, providing information on charge distribution, conformation, and specific interactions with amino acid residues in the binding pocket. pnas.orgmdpi.com For example, 2D ssNMR correlation experiments on rhodopsin reconstituted with uniformly ¹³C-labeled 11-cis-retinal (B22103) revealed strong perturbations in the ionone ring's methyl groups, indicating close contact with the protein. pnas.org
Combining different isotopic labels and spectroscopic methods provides complementary data. For instance, ²H NMR on site-specifically deuterated retinal can provide precise angular constraints of methyl groups, while ¹³C NMR experiments like rotational resonance can measure intramolecular distances. nih.gov When used together, these techniques allow for the construction of a detailed 3D model of the retinal ligand within the protein's binding pocket. nih.gov
FTIR and RR spectroscopy offer complementary vibrational information. FTIR difference spectroscopy can detect changes in the vibrations of specific bonds between two states of a protein, such as the dark state and a light-activated intermediate. nih.gov Using deuterated retinal allows researchers to isolate the C-D vibrations, providing unambiguous information about that specific bond's involvement in the protein's function. mdpi.comnih.gov Similarly, RR spectroscopy, enhanced by the specific isotopic labels, can reveal the configuration of the retinal Schiff base and its interactions with counterions. nih.gov
| Spectroscopic Technique | Isotopic Label | Information Gained | Combined With | Reference |
|---|---|---|---|---|
| Solid-State NMR (ssNMR) | ¹³C | Chemical shifts, electronic structure, inter-atomic distances, conformation | ²H NMR, FTIR | pnas.orgacademie-sciences.fr |
| ²H NMR | ²H | Bond orientations, molecular dynamics, angular constraints | ¹³C NMR | nih.govnih.gov |
| FTIR Difference Spectroscopy | ²H, ¹³C, ¹⁸O | Changes in specific bond vibrations between protein states | RR, ssNMR | mdpi.comnih.gov |
| Resonance Raman (RR) Spectroscopy | ¹³C, ²H | Vibrational modes, chromophore configuration, Schiff base state | FTIR, Mutagenesis | nih.gov |
| Mass Spectrometry (GC-MS, LC-MS) | ¹³C, ¹⁵N | Metabolic flux, quantification of isotopologues | NMR | nih.govnih.gov |
Role of ¹³C-Labeled Retinal in Elucidating Mechanisms in Optogenetic Tools and Photosensors
Optogenetics, a technique that uses light to control cells, relies heavily on microbial rhodopsins like Channelrhodopsin-2 (ChR2). stanford.edufrontiersin.orgwikipedia.org These proteins function as light-gated ion channels, and their mechanism is initiated by the photoisomerization of their retinal chromophore. stanford.edu Understanding the precise structural changes in retinal during the photocycle is paramount to understanding and engineering these powerful tools. ¹³C-labeled retinal, including 13-cis-Retinal-14,15-13C2, has been indispensable in this endeavor.
A pivotal study utilized dynamic nuclear polarization (DNP) enhanced solid-state NMR to study ChR2 containing ¹⁴,¹⁵-¹³C₂ retinal. pnas.org This approach provided a 60-fold signal enhancement, making it possible to obtain high-resolution structural data. pnas.org The results definitively showed that in its dark, non-conductive state, the retinal is in a pure all-trans configuration. pnas.org The study was also able to trap and analyze three distinct photointermediates, providing snapshots of the chromophore's conformational journey that leads to channel opening. pnas.org
Further studies using retinal labeled at different positions, such as [12,15-¹³C₂]-retinal, have characterized later stages of the photocycle. DNP-enhanced ssNMR experiments on a desensitized, non-conducting state of ChR2 (the P₄₈₀ intermediate) revealed a 13-cis,15-syn configuration of the retinal Schiff base. nih.gov This detailed structural information helps to explain the functional differences between various photointermediates and provides a basis for the rational design of new optogenetic tools with altered kinetics or ion selectivity.
The application extends to other photosensors as well. For example, Anabaena Sensory Rhodopsin (ASR) is a photochromic protein that switches between an all-trans retinal form and a stable 13-cis-retinal (B14616) form upon illumination. nih.gov Isotopic labeling studies are crucial for elucidating the mechanism of this unique photoswitching behavior, which differs from that of transport proteins like bacteriorhodopsin.
Broader Implications of Stable Isotope Tracers in Retinal Metabolism Research
The use of stable isotopes extends beyond the study of the retinal chromophore itself to the broader field of retinal metabolism. The retina is a highly active neural tissue with immense energy demands, and metabolic dysfunction is linked to numerous degenerative diseases. nih.govnih.govjianhaidulab.com Stable isotope tracers, such as ¹³C-labeled glucose and glutamine, coupled with mass spectrometry (MS) and NMR, are powerful tools for tracing metabolic pathways in intact retinal tissue. nih.govnih.gov
This approach allows researchers to quantify metabolic flux through key pathways like glycolysis and the TCA cycle, providing dynamic information that static metabolomic snapshots cannot. nih.govjianhaidulab.com For instance, by incubating retinal explants with U-¹³C-glucose, scientists can track the incorporation of ¹³C into downstream intermediates, revealing how nutrients are utilized by different retinal cell types, such as photoreceptors and Müller glia. arvojournals.orgbiorxiv.org
Such studies have provided critical insights into:
Neuron-Glia Interactions: Tracing experiments have helped to delineate the metabolic symbiosis between neurons and glial cells in the retina. nih.gov
Aging and Disease: Researchers have used stable isotopes to investigate how retinal metabolism changes with age and in models of retinal degeneration. arvojournals.orgbiorxiv.org Surprisingly, some studies have found that the metabolic function of retinal explants remains largely stable in aged mice, despite significant vision loss, suggesting that external factors like nutrient supply may play a larger role in age-related decline. biorxiv.org
Protein Turnover: Combining isotopic labeling with high-resolution imaging techniques like NanoSIMS allows for the investigation of protein turnover at the subcellular level, revealing that metabolic processes in retinal cells are under strict regulatory control. researchgate.net
Identifying Therapeutic Targets: By identifying metabolic pathways that are disrupted in disease, stable isotope tracing can help uncover novel therapeutic targets for treating conditions like age-related macular degeneration and other retinopathies. jianhaidulab.com For example, the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique has been used to identify novel neurotrophic factors secreted by retinal glial cells that could have protective effects. nih.gov
Q & A
Q. What steps ensure reproducibility in synthesizing and applying 13-cis-Retinal-14,15-¹³C₂ across laboratories?
- Answer : Standardize protocols for isotopic purity validation (e.g., ≥98% via NMR) and storage conditions (-80°C under argon). Publish full synthetic details, including reaction quenching times and purification gradients. Collaborative inter-lab studies using shared reference samples reduce batch-to-batch variability .
Q. How can multi-technique workflows (e.g., NMR, spectroscopy, MD) be optimized to study retinal photocycles without data overload?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
